3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

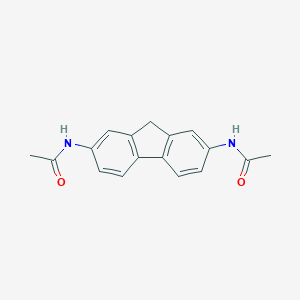

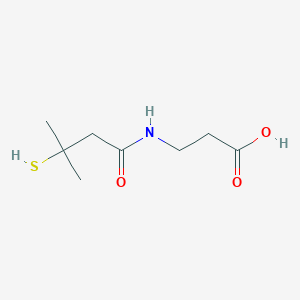

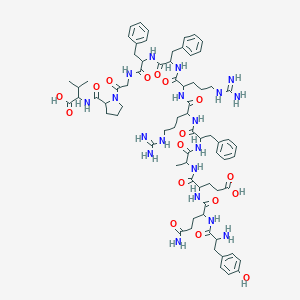

3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol, also known as apocynin, is a natural compound found in the roots of the herbaceous plant Picrorhiza kurroa. It has been widely studied for its potential therapeutic effects, particularly in the fields of inflammation and oxidative stress.

Scientific Research Applications

Insect Chemosterilants and Anti-Juvenile Hormones

3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol has been studied for its potential as an insect chemosterilant and anti-juvenile hormone. Research shows that structural modifications of benzylphenols, including this compound, can lead to moderate inhibitory action on cytochrome P-450 mono-oxygenases and demonstrate chemosterilant activity on various insects (Matolcsy et al., 1986).

Oxidative Transformation in Research

The oxidative transformation of guaiacol, which can lead to the formation of 1,3-benzodioxole, has been a subject of study. This research provides insight into the thermochemistry of radical processes involving demethylation of the methoxy group, which is critical in understanding the chemical behavior of compounds like 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol (Biela et al., 2022).

Antioxidative Activity

Studies on benzodioxole derivatives, closely related to 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol, have shown significant antioxidative activities. These studies reveal how different structural components, such as the methylenedioxy function, contribute to the stabilization of phenoxy radicals, which is pivotal in antioxidant research (Jinno et al., 1999).

Synthesis of Complex Organic Compounds

The synthesis of complex organic compounds, like isodecarine, involves the use of 2-methoxy[1,3]benzodioxolo[5,6-c]phenanthridin-1-ol, a compound structurally related to 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol. This research contributes to the field of organic chemistry and the development of new pharmaceuticals (Hlaváč et al., 2007).

Anti-inflammatory and Antimicrobial Properties

Phenolic compounds similar to 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol have been isolated from Myristica fragrans seeds and shown to possess anti-inflammatory and antimicrobial properties. This research opens avenues for developing new therapeutic agents (Cuong et al., 2011; Tavman et al., 2009)(Tavman et al., 2009).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations of related compounds have been conducted to understand their biological activities better. This research helps in drug design and the understanding of molecular interactions (Viji et al., 2020).

Renewable Chemical Feedstocks

Research on renewable chemical feedstocks includes the investigation of phenolic compounds derived from lignocellulosic materials. This is relevant in the context of bio-based chemicals and sustainable practices (Xu et al., 2012).

properties

CAS RN |

136051-64-4 |

|---|---|

Product Name |

3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol |

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

3-(7-methoxy-1,3-benzodioxol-5-yl)phenol |

InChI |

InChI=1S/C14H12O4/c1-16-12-6-10(7-13-14(12)18-8-17-13)9-3-2-4-11(15)5-9/h2-7,15H,8H2,1H3 |

InChI Key |

RZEQCWOSRBVTLN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC2=C1OCO2)C3=CC(=CC=C3)O |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3=CC(=CC=C3)O |

Other CAS RN |

136051-64-4 |

synonyms |

3'-HMMDB 3'-hydroxy-5-methoxy-3,4-methylenedioxybiphenyl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.